4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of phenylpyridines This compound is characterized by the presence of a benzyloxy group attached to a dimethylphenyl ring, which is further connected to a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine exerts its effects is not fully understood. it is proposed that the compound interacts with specific molecular targets, potentially influencing various biochemical pathways. The benzyloxy group may play a role in binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Schiff Base Ligands: Compounds derived from 4-(benzyloxy)-2-hydroxybenzaldehyde, used in coordination chemistry.
Uniqueness
4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine is unique due to its combination of a benzyloxy group with a dimethylphenyl ring and a tetrahydropyridine moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
648897-88-5 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(2,5-dimethyl-4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C20H23NO/c1-15-13-20(22-14-17-6-4-3-5-7-17)16(2)12-19(15)18-8-10-21-11-9-18/h3-8,12-13,21H,9-11,14H2,1-2H3 |
InChI Key |
UHLBHZOETOLSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)C)C3=CCNCC3 |
Origin of Product |
United States |
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